Cas no 2091057-02-0 (Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester)
![Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester structure](https://www.kuujia.com/scimg/cas/2091057-02-0x500.png)
Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester
- ETHYL 6- AMIN0SPIR0[2. 5]0CTANE-l- CARBOXYLATE
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- Inchi: 1S/C11H19NO2/c1-2-14-10(13)9-7-11(9)5-3-8(12)4-6-11/h8-9H,2-7,12H2,1H3
- InChI Key: PPEJCXIWRWYXJC-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)C2(CCC(N)CC2)C1
Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763042-0.1g |
ethyl 6-aminospiro[2.5]octane-1-carboxylate |
2091057-02-0 | 95.0% | 0.1g |
$1106.0 | 2025-03-22 | |
Enamine | EN300-763042-0.25g |
ethyl 6-aminospiro[2.5]octane-1-carboxylate |
2091057-02-0 | 95.0% | 0.25g |
$1156.0 | 2025-03-22 | |
Enamine | EN300-763042-5.0g |
ethyl 6-aminospiro[2.5]octane-1-carboxylate |
2091057-02-0 | 95.0% | 5.0g |
$3645.0 | 2025-03-22 | |
Enamine | EN300-763042-1.0g |
ethyl 6-aminospiro[2.5]octane-1-carboxylate |
2091057-02-0 | 95.0% | 1.0g |
$1256.0 | 2025-03-22 | |
Enamine | EN300-763042-0.05g |
ethyl 6-aminospiro[2.5]octane-1-carboxylate |
2091057-02-0 | 95.0% | 0.05g |
$1056.0 | 2025-03-22 | |
Enamine | EN300-763042-0.5g |
ethyl 6-aminospiro[2.5]octane-1-carboxylate |
2091057-02-0 | 95.0% | 0.5g |
$1207.0 | 2025-03-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01084179-1g |
Ethyl 6-aminospiro[2.5]octane-1-carboxylate |
2091057-02-0 | 95% | 1g |
¥6755.0 | 2023-03-19 | |
Enamine | EN300-763042-2.5g |
ethyl 6-aminospiro[2.5]octane-1-carboxylate |
2091057-02-0 | 95.0% | 2.5g |
$2464.0 | 2025-03-22 | |
Enamine | EN300-763042-10.0g |
ethyl 6-aminospiro[2.5]octane-1-carboxylate |
2091057-02-0 | 95.0% | 10.0g |
$5405.0 | 2025-03-22 |
Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester Related Literature
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
Additional information on Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester
Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester (CAS No. 2091057-02-0): A Comprehensive Overview in Modern Chemical Biology
Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester, identified by its unique CAS No. 2091057-02-0, represents a structurally intriguing compound with significant implications in the field of chemical biology and pharmaceutical research. This spirocyclic derivative, characterized by its fused cycloalkane ring system and functionalized carboxylic acid and amino groups, has garnered attention for its potential applications in drug discovery and molecular recognition. The compound's distinct architecture, featuring a spiro carbon bridge between two six-membered rings, contributes to its versatility in chemical modifications and biological interactions.
The spirocyclic core of Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester imparts unique steric and electronic properties that make it a valuable scaffold for designing novel bioactive molecules. Spirocyclic compounds are known for their enhanced binding affinity and stability due to the rigid conformation imposed by the spiro carbon linkage. This structural motif has been extensively explored in the development of peptidomimetics, which mimic the bioactivity of natural peptides while exhibiting improved pharmacokinetic profiles. The presence of both an ethyl ester at the carboxylic acid position and an amino group at the 6-position provides multiple sites for further derivatization, enabling the synthesis of a diverse library of analogs for high-throughput screening.
In recent years, the interest in Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester has been fueled by its potential role in modulating biological pathways associated with neurological disorders, inflammation, and cancer. Preclinical studies have demonstrated that derivatives of this compound can interact with specific protein targets, leading to altered signaling cascades that may have therapeutic benefits. For instance, modifications at the amino group have been investigated for their ability to enhance binding to enzyme active sites, while the ethyl ester moiety offers a balance between solubility and metabolic stability. These attributes make it an attractive candidate for further development into clinical candidates.
The synthesis of Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex molecular frameworks. Key synthetic strategies include cyclization reactions to form the spiro core, followed by functional group interconversions to introduce the carboxylic acid ester and amino functionalities. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are crucial for translating promising leads into viable drug candidates.
From a computational chemistry perspective, Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester has been studied using molecular modeling techniques to predict its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the design of optimized derivatives. These computational approaches complement experimental efforts by providing rapid screening of virtual libraries, accelerating the drug discovery pipeline.
The pharmaceutical industry has shown particular interest in Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester due to its potential as a building block for next-generation therapeutics. Researchers are exploring its utility in developing small-molecule inhibitors targeting kinases and other enzymes implicated in disease pathogenesis. Additionally, its spirocyclic structure has been leveraged in designing ligands for G-protein coupled receptors (GPCRs), which are critical targets for many therapeutic interventions.
Future directions in the study of Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester include expanding its chemical space through combinatorial synthesis and exploring novel applications in materials science. The compound's ability to form stable complexes with other molecules makes it a candidate for use in supramolecular chemistry and nanotechnology applications.
In conclusion,Spiro[2.5]octane-1-carboxylic acid, 6-amino-, ethyl ester (CAS No. 2091057-02-0) stands as a testament to the innovative spirit of modern chemical biology research. Its unique structural features and functional versatility position it as a key intermediate in drug discovery efforts aimed at addressing unmet medical needs across various therapeutic areas.
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